1-Chloropyrrolidine-2,5-dione;2-methyl-1-methylsulfanylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized by the chlorination of succinimide using chlorine or hypochlorous acid . The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves the large-scale chlorination of succinimide using chlorine gas in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It acts as a mild oxidant in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with 1-Chloropyrrolidine-2,5-dione include:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Such as acetone, benzene, and acetic acid.
Major Products Formed
The major products formed from reactions involving 1-Chloropyrrolidine-2,5-dione include substituted succinimides and various oxidized organic compounds .
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a chlorinating agent and mild oxidant in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the production of antibiotics and other therapeutic agents.
Industry: Applied in the manufacture of rubber additives and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione can be compared with other similar compounds, such as:
N-Bromosuccinimide: Another halogenated succinimide used as a brominating agent.
N-Iodosuccinimide: Used as an iodinating agent in organic synthesis.
The uniqueness of 1-Chloropyrrolidine-2,5-dione lies in its selective chlorinating properties and mild oxidizing capabilities, making it a versatile reagent in various chemical reactions .
Properties
CAS No. |
54959-54-5 |
---|---|
Molecular Formula |
C9H16ClNO2S |
Molecular Weight |
237.75 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;2-methyl-1-methylsulfanylpropane |
InChI |
InChI=1S/C5H12S.C4H4ClNO2/c1-5(2)4-6-3;5-6-3(7)1-2-4(6)8/h5H,4H2,1-3H3;1-2H2 |
InChI Key |
HIJUYZIMOWHRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.